molecular formula C15H28Cl2N4O3 B088519 Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride CAS No. 14608-13-0

Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride

Cat. No. B088519
CAS RN: 14608-13-0
M. Wt: 383.3 g/mol
InChI Key: HZKJRXKCBIZDAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride, also known as Ethanol Yellow, is a chemical compound that has been widely used in scientific research. This compound is a fluorescent dye that has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

Mechanism Of Action

The mechanism of action of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the binding of the dye to biomolecules through electrostatic and hydrophobic interactions. The fluorescent properties of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow are due to the presence of a nitro group and an amino group in the molecule. The nitro group is responsible for the absorption of light, while the amino group is responsible for the emission of light.

Biochemical And Physiological Effects

Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been shown to have minimal biochemical and physiological effects on cells and tissues. This compound has been used in a variety of cell-based assays and has been shown to have minimal cytotoxicity and genotoxicity.

Advantages And Limitations For Lab Experiments

The advantages of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in lab experiments include its high solubility in water and ethanol, its stability under a wide range of pH and temperature conditions, and its low toxicity to cells and tissues. The limitations of using Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow include its relatively low quantum yield and its susceptibility to photobleaching.

Future Directions

There are several future directions for the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in scientific research. One potential application is the development of new fluorescent probes that can target specific biomolecules or cellular structures. Another potential application is the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other fluorescent dyes to enable multicolor imaging of cells and tissues. Additionally, the use of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow in combination with other imaging modalities, such as electron microscopy and X-ray crystallography, may enable the visualization of biomolecules at higher resolution.

Synthesis Methods

The synthesis of Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow involves the reaction of 2-(diethylamino)ethylamine with 4-(methylamino)-3-nitroaniline in the presence of ethanol and hydrochloric acid. The product is then purified using column chromatography to obtain Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow as a dihydrochloride salt.

Scientific Research Applications

Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been widely used in scientific research as a fluorescent dye to label and visualize biomolecules. This compound has been used to label proteins, nucleic acids, and other biomolecules in vitro and in vivo. Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride Yellow has been used in a variety of applications, including fluorescence microscopy, flow cytometry, and high-throughput screening.

properties

CAS RN

14608-13-0

Product Name

Ethanol, 2-(N-(2-(diethylamino)ethyl)-4-(methylamino)-3-nitroanilino)-, dihydrochloride

Molecular Formula

C15H28Cl2N4O3

Molecular Weight

383.3 g/mol

IUPAC Name

2-[N-[2-(diethylamino)ethyl]-4-(methylamino)-3-nitroanilino]ethanol;dihydrochloride

InChI

InChI=1S/C15H26N4O3.2ClH/c1-4-17(5-2)8-9-18(10-11-20)13-6-7-14(16-3)15(12-13)19(21)22;;/h6-7,12,16,20H,4-5,8-11H2,1-3H3;2*1H

InChI Key

HZKJRXKCBIZDAW-UHFFFAOYSA-N

SMILES

CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl

Canonical SMILES

CCN(CC)CCN(CCO)C1=CC(=C(C=C1)NC)[N+](=O)[O-].Cl.Cl

Other CAS RN

14608-13-0

synonyms

2-[2-diethylaminoethyl-(4-methylamino-3-nitro-phenyl)amino]ethanol dihydrochloride

Origin of Product

United States

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